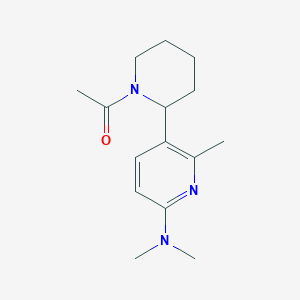![molecular formula C11H14BrNO2 B11803547 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-diméthylméthanamine est un composé chimique appartenant à la classe des composés organiques connus sous le nom de benzodioxines. Ces composés sont caractérisés par un cycle benzénique fusionné à un cycle dioxine. La présence d'un atome de brome et d'un groupe diméthylméthanamine définit davantage sa structure et ses propriétés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-diméthylméthanamine implique généralement les étapes suivantes:
Matières premières: La synthèse commence avec le 4-bromobenzène-1,2-diol et l'oxiran-2-ylméthanol.
Conditions réactionnelles: La réaction est effectuée dans un mélange d'hydroxyde de sodium (NaOH) dans du tétrahydrofurane (THF) et de l'eau. Le mélange est agité à température ambiante sous atmosphère d'azote.
Procédure: L'oxiran-2-ylméthanol est ajouté par portions au mélange réactionnel, qui est ensuite agité à 100°C pendant 4 heures. La réaction est refroidie à température ambiante et extraite avec de l'acétate d'éthyle (EtOAc).
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire, en veillant à une manipulation appropriée des réactifs et à une optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-diméthylméthanamine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés réduits, tels que des composés dihydro.
Substitution: L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont utilisés.
Substitution: Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro.
Applications de la recherche scientifique
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-diméthylméthanamine a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-diméthylméthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elles impliquent des interactions avec les voies de signalisation cellulaire et les processus métaboliques.
Applications De Recherche Scientifique
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acide boronique
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)méthanol
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-méthoxyphényl)méthanone
Unicité
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-diméthylméthanamine est unique en raison de son motif de substitution spécifique et de la présence du groupe diméthylméthanamine. Cette unicité structurelle peut conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
ITKPBICVDVNLSL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC2=C(C=C1Br)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


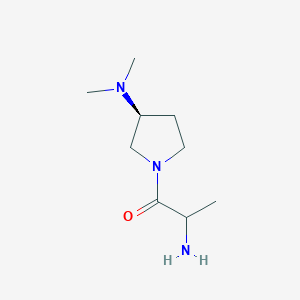

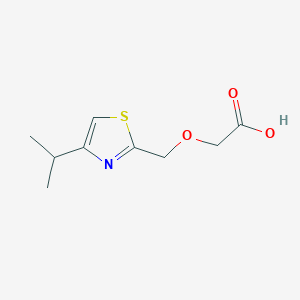
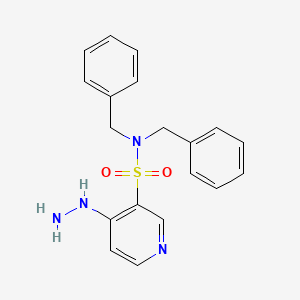


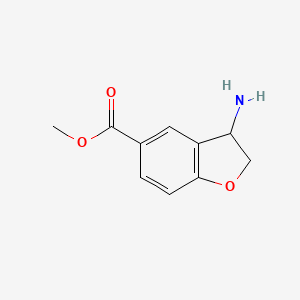

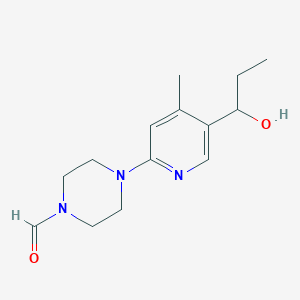
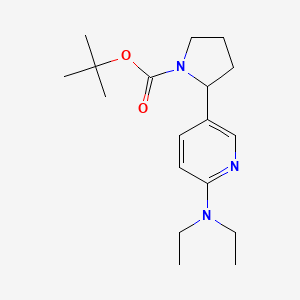

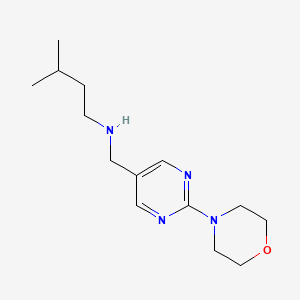
![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
